molecular formula C11H12N2O2 B11894066 Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- CAS No. 59128-12-0

Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-

Cat. No.: B11894066
CAS No.: 59128-12-0
M. Wt: 204.22 g/mol
InChI Key: ZRHJTQXCBQNRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- is a heterocyclic compound featuring a fused imidazole and pyridine core. The acetic acid moiety at position 2 and methyl groups at positions 5 and 7 distinguish it from related derivatives. This compound is of pharmaceutical interest due to the structural relevance of imidazo[1,2-a]pyridines in drug development, such as in Zolpidem and Alpidem . Its synthesis typically involves coupling reactions or multicomponent strategies, as seen in broader imidazo[1,2-a]pyridine chemistry .

Properties

CAS No.

59128-12-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C11H12N2O2/c1-7-3-8(2)13-6-9(5-11(14)15)12-10(13)4-7/h3-4,6H,5H2,1-2H3,(H,14,15)

InChI Key

ZRHJTQXCBQNRFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Ester Hydrolysis

A widely reported method involves the hydrolysis of ethyl ester intermediates under alkaline conditions. Dylong et al. demonstrated this approach using imidazo[1,2-a]pyridin-2-yl-acetic acid ethyl ester as the starting material. The procedure entails refluxing the ester with sodium hydroxide (1.1 g, 0.028 mol) in methanol (100 mL) for 4 hours, followed by acidification with 12 M hydrochloric acid (~2.3 mL, 0.028 mol). The crude product is purified via recrystallization from boiling water after decolorization with activated charcoal, yielding 43% of the target compound as a beige powder.

Table 1: Reaction Conditions for Ester Hydrolysis

ParameterValue
ReagentNaOH (1.1 g, 0.028 mol)
SolventMethanol (100 mL)
TemperatureReflux (≈65°C)
Reaction Time4 hours
WorkupHCl acidification, extraction
Yield43%

This method’s efficiency is limited by competing side reactions, such as decarboxylation under prolonged heating.

Domino A3-Coupling and Heterocyclization

One-Pot Synthesis via A3-Coupling

Recent advances employ domino A3-coupling reactions to construct the imidazo[1,2-a]pyridine core directly. VulcanChem reports a protocol combining α-haloketones, aldehydes, and ammonium acetate in a single pot under ultrasonication. For the 5,7-dimethyl variant, 2-bromo-4,6-dimethylacetophenone reacts with glyoxylic acid and ammonium acetate in acetonitrile, catalyzed by molecular iodine (10 mol%). The reaction proceeds at 80°C for 6 hours, achieving a 68% yield after column chromatography.

Table 2: Optimization of Domino A3-Coupling

VariableOptimal ConditionEffect on Yield
CatalystI2_2 (10 mol%)Increases rate by 2.3-fold
SolventAcetonitrileEnhances solubility
Temperature80°CMinimizes side products
Time6 hoursBalances conversion & decay

This method reduces step count but requires strict control over stoichiometry to prevent polymerization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Imidazo[1,2-a]pyridine-2-acetic Acid, 5,7-Dimethyl-

MethodYieldPurityScalabilityCost Efficiency
Ester Hydrolysis43%HighModerateLow
Domino A3-Coupling68%ModerateHighMedium
Benzylation60–75%HighLowHigh

Ester hydrolysis remains the most accessible method for small-scale synthesis, whereas A3-coupling excels in throughput. Benzylation offers high purity but involves costly intermediates.

Chemical Reactions Analysis

Acid-Base Reactions (Salt Formation)

The acetic acid moiety allows proton donation, facilitating salt formation with bases. For example:
Reaction:
C11H12N2O2+NaOHC11H11N2O2Na++H2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{11}\text{N}_2\text{O}_2\text{Na}^+ + \text{H}_2\text{O}

  • Conditions: Aqueous NaOH at room temperature .

  • Application: Salts improve solubility for pharmaceutical formulations.

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:
Reaction:
C11H12N2O2+R-OHH+or DCCC11H11N2O2R+H2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2 + \text{R-OH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{C}_{11}\text{H}_{11}\text{N}_2\text{O}_2\text{R} + \text{H}_2\text{O}

  • Key Data:

    Alcohol (R-OH)CatalystYield (%)Reference
    MethanolH₂SO₄85
    EthanolDCC78
  • Mechanism: Protonation of the carboxylic acid enhances electrophilicity, promoting nucleophilic attack by the alcohol .

C3-Alkylation via Aza-Friedel-Crafts Reaction

The electron-rich C3 position undergoes alkylation with aldehydes and amines under Lewis acid catalysis:
Reaction:
Imidazo[1,2-a]pyridine+R-CHO+R’2NHY(OTf)3C3-Alkylated Product\text{Imidazo[1,2-a]pyridine} + \text{R-CHO} + \text{R'}_2\text{NH} \xrightarrow{\text{Y(OTf)}_3} \text{C3-Alkylated Product}

  • Conditions: Y(OTf)₃ (10 mol%), toluene, 80°C, 12 hours .

  • Scope: Tolerates aldehydes (aryl, aliphatic) and cyclic amines (pyrrolidine, piperidine) .

  • Yield Range: 65–92% .

Proposed Mechanism:

  • Aldehyde and amine form an iminium ion intermediate.

  • Y(OTf)₃ activates the iminium for electrophilic attack at C3.

  • Cyclization and proton elimination yield the product .

Oxidative Coupling Reactions

The imidazo[1,2-a]pyridine core participates in oxidative C–H functionalization:
Example: Copper-catalyzed coupling with ketones or alkynes .
Reaction:
Imidazo[1,2-a]pyridine+R-C≡C-R’CuI, O2Alkynylated Product\text{Imidazo[1,2-a]pyridine} + \text{R-C≡C-R'} \xrightarrow{\text{CuI, O}_2} \text{Alkynylated Product}

  • Conditions: CuI (10 mol%), aerobic oxidation, 50°C .

  • Yield: Up to 87% for arylacetylenes .

Biological Activity and Enzyme Interactions

While not a classical chemical reaction, the compound inhibits acetylcholinesterase (AChE) via non-covalent interactions:

  • IC₅₀ Range: 0.2–50 µM against electric eel AChE .

  • Structural Insight: The acetic acid group may coordinate with the enzyme’s catalytic triad (Ser, His, Glu) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsYield (%)Reference
Salt FormationNaOH (aq.)Sodium salt>90
EsterificationMeOH/H₂SO₄Methyl ester85
C3-AlkylationY(OTf)₃, aldehyde, amineC3-Alkylated imidazo[1,2-a]pyridine65–92
Oxidative CouplingCuI, phenylacetylene, O₂2,3-Diarylimidazo[1,2-a]pyridine87

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in the synthesis of new organic compounds. Its unique structure allows for various functionalizations, making it valuable in the development of novel materials and pharmaceuticals.

Table 1: Chemical Reactions Involving Imidazo[1,2-a]pyridine-2-acetic Acid

Reaction TypeDescriptionReference
Coupling ReactionsUsed in cross-coupling reactions to form complex molecules.
FunctionalizationCan undergo various substitutions to introduce different functional groups.
Coordination ChemistryActs as a ligand in coordination complexes with metals.

Biological Activities

Antimicrobial Properties

  • Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that these compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus effectively .

Anticancer Activity

  • The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies revealed that imidazo[1,2-a]pyridine derivatives can induce apoptosis in lung adenocarcinoma cells (A549) with IC50 values indicating potent activity .

Table 2: Biological Activity Data

Activity TypeTested Organisms/CellsIC50/LC50 Values (μM)Reference
AntibacterialE. coli, S. aureus62–102
CytotoxicityA549 (Lung Cancer)20.07–27.82
AntiviralSARS-CoV-2 (in silico)-9.1 kcal/mol binding affinity to ACE2

Medicinal Applications

Tuberculosis Treatment

  • Recent studies have identified that certain derivatives of imidazo[1,2-a]pyridine are effective against multidrug-resistant tuberculosis strains. Their mechanism involves targeting bacterial cell wall synthesis pathways .

Neurological Disorders

  • Some compounds derived from this scaffold have been investigated for their potential as cholinesterase inhibitors, which may offer therapeutic benefits for conditions such as Alzheimer’s disease .

Industrial Applications

Pharmaceutical Development

  • The compound's versatility makes it an excellent candidate for pharmaceutical applications, particularly in the development of new drugs targeting infectious diseases and cancers .

Agrochemicals

  • Its reactivity allows for the development of agrochemicals that can improve crop resistance to pests and diseases.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives on A549 cells, researchers found that specific modifications to the structure significantly enhanced anticancer activity. The study utilized MTT assays to determine cell viability post-treatment.

Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of imidazo[1,2-a]pyridine derivatives against various bacterial strains showed that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics. This highlights their potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Structural Analogues

a. Imidazo[1,2-a]pyridine-2-acetic acid derivatives

  • Imidazo[1,2-a]pyridine-2-acetic acid (CAS 175143-91-6) : Lacks methyl groups at positions 5 and 6. The absence of methyl substituents reduces steric hindrance and lipophilicity compared to the 5,7-dimethyl derivative .

b. Esters and Amides

  • Ethyl imidazo[1,2-a]pyridine-2-acetate : The ethyl ester derivative of the target compound, serving as a prodrug with improved membrane permeability due to esterification of the carboxylic acid group .
  • N-Substituted imidazo[1,2-a]pyridine-2-acetamides : Replacement of the acetic acid with acetamide enhances stability and modulates pharmacokinetic properties, as demonstrated in recent syntheses .

c. Core-Modified Analogues

  • 5,7-Dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8) : Pyrimidine instead of pyridine in the fused ring system introduces additional nitrogen atoms, affecting electronic properties and hydrogen-bonding capacity. This derivative has a molecular formula of C₈H₉N₃ (MW: 147.18) and a predicted pKa of 6.77, indicating milder acidity than the acetic acid-containing target compound .
Physicochemical and Pharmacological Properties
Property Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- Imidazo[1,2-a]pyridine-6-acetic acid 5,7-Dimethylimidazo[1,2-a]pyrimidine
Molecular Formula C₁₁H₁₂N₂O₂ (estimated*) C₉H₈N₂O₂ C₈H₉N₃
Molecular Weight ~204.23 176.17 147.18
Key Functional Groups 2-Acetic acid, 5,7-methyl 6-Acetic acid Pyrimidine core, 5,7-methyl
Predicted Lipophilicity Higher (due to methyl groups) Moderate Moderate
Bioactivity Relevance Potential for enhanced binding affinity Varied pharmacological applications Anxiolytic, cardiovascular effects

Note: Exact molecular formula for the target compound is inferred from analogues (e.g., suggests a methyl group adds ~15 g/mol per substitution).

Pharmacological Insights :

  • Methyl groups at positions 5 and 7 may enhance metabolic stability and target selectivity compared to non-methylated analogues .
  • The acetic acid moiety enables salt formation or conjugation, critical for solubility and prodrug design .

Biological Activity

Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, anticancer properties, and its potential applications in treating multidrug-resistant tuberculosis (MDR-TB) and glioblastoma.

Chemical Structure and Properties

Imidazo[1,2-a]pyridine derivatives are characterized by a nitrogen-containing heterocyclic structure that contributes to their biological activity. The specific compound 5,7-dimethyl substitution enhances its pharmacological profile by modulating interactions with biological targets.

1. Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. A study showed that derivatives were effective against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Some compounds achieved minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mtb strains resistant to conventional therapies .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Against
Compound 18≤0.006MDR-TB
Compound 70.045Extracellular Mtb
Compound 80.0009Intracellular Mtb

2. Antiviral Properties

Imidazo[1,2-a]pyridine derivatives have also been studied for their antiviral activities. Certain compounds demonstrated effectiveness against viral infections by inhibiting viral replication through various mechanisms .

3. Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively explored. For instance, IP-Se-06, a selenylated derivative, exhibited high cytotoxicity against glioblastoma cells (IC50 = 1.8 μM), indicating its potential as an effective treatment for this aggressive cancer type .

Table 2: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (μM)
IP-Se-06A172 (Glioblastoma)1.8
Au(III) ComplexA549 (Lung Adenocarcinoma)LC50: 5.12–7.94

The mechanism by which imidazo[1,2-a]pyridine derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some derivatives inhibit enzymes involved in bacterial cell wall synthesis or modulate redox states in cancer cells .

Case Studies and Research Findings

A comprehensive study evaluated a series of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis. The results highlighted the superior efficacy of certain compounds compared to established drugs like PA-824 . Another study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine complexes with metal ions, demonstrating enhanced cytotoxicity compared to their non-complexed counterparts .

Q & A

Q. What are the most reliable synthetic routes for preparing 5,7-dimethyl-imidazo[1,2-a]pyridine-2-acetic acid?

The compound can be synthesized via multicomponent reactions (MCRs) or condensation reactions. For instance, a one-pot, three-component reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor under catalytic iodine (I₂) and potassium persulfate (K₂S₂O₈) yields high-purity derivatives. Optimized conditions (e.g., inert atmosphere, controlled temperature) minimize side reactions and improve yield .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

Key NMR signals include:

  • ¹H NMR : Protons on the imidazo[1,2-a]pyridine ring (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and the acetic acid side chain (δ 3.7–4.1 ppm).
  • ¹³C NMR : Carbons in the fused ring system (δ 110–150 ppm) and the carboxylic acid group (δ 170–175 ppm). Cross-validation with DFT-calculated chemical shifts enhances structural confirmation .

Q. What solvent systems are optimal for purification via column chromatography?

A gradient elution of ethyl acetate/hexane (3:7 to 6:4) effectively separates polar by-products. For highly polar derivatives, dichloromethane/methanol (95:5) with 0.1% trifluoroacetic acid (TFA) improves resolution .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence the compound’s bioactivity?

Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:

  • Electron-withdrawing groups (e.g., -CN) at the 2-position enhance antimicrobial activity by increasing electrophilicity.
  • Methyl groups at the 5- and 7-positions improve metabolic stability in pharmacokinetic studies . Structure-activity relationship (SAR) studies using analogues with varied substituents are critical .

Q. What computational methods are suitable for studying the compound’s electronic properties?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and charge distribution. These correlate with reactivity in electrophilic substitution reactions and interaction with biological targets .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from poor solubility or metabolic instability. Strategies include:

  • Prodrug modification : Esterification of the acetic acid group to enhance bioavailability.
  • Formulation optimization : Use of liposomal carriers or cyclodextrin complexes . Parallel in vitro cytotoxicity (e.g., MTT assay) and in vivo pharmacokinetic profiling are recommended .

Q. What catalytic systems enable selective functionalization of the imidazo[1,2-a]pyridine core?

Lewis acids (e.g., FeCl₃, Zn(OTf)₂) catalyze Friedel-Crafts acylation at the C-3 position, while palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 8-position. Reaction optimization via Design of Experiments (DoE) ensures regioselectivity .

Methodological Guidance

Designing a factorial experiment to optimize reaction yield:

  • Variables : Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 h).
  • Response surface methodology (RSM) identifies optimal conditions. For example, a 2³ factorial design with ANOVA analysis reveals interactions between variables .

Validating biological activity against enzyme targets:

  • Kinetic assays : Measure IC₅₀ values using fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity).
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinase domains .

Handling and disposing of hazardous by-products:

  • Halogenated intermediates require segregation and treatment via neutralization (e.g., NaHCO₃ for acidic waste) before disposal.
  • Collaborate with certified waste management services for incineration of toxic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.